2-Methyl-1-azacyclotridecane
Description
Overview of Azamacrocycles in Chemical Science
Macrocyclic chemistry is a significant branch of chemical science that studies large cyclic molecules, typically composed of nine or more atoms. wikipedia.orgresearchgate.net Azamacrocycles, which are macrocycles containing at least one nitrogen atom within the cyclic framework, are of particular interest due to their unique properties and diverse applications. usf.edunih.gov
The chemistry of macrocycles is governed by several key principles, most notably the "macrocyclic effect." This effect describes the enhanced stability of metal complexes formed with macrocyclic ligands compared to their analogous open-chain (acyclic) counterparts. wikipedia.orgnumberanalytics.com The stability is a result of favorable thermodynamic and kinetic factors. numberanalytics.com
Thermodynamically, the macrocyclic effect is largely entropy-driven. When an acyclic ligand binds to a metal ion, a significant amount of conformational freedom is lost, resulting in an unfavorable entropy change. In contrast, macrocyclic ligands are "pre-organized," meaning they have a more defined and rigid structure that is already suitable for binding. libretexts.orgnumberanalytics.com This pre-organization minimizes the entropic penalty upon complexation, leading to a more stable complex. numberanalytics.comnumberanalytics.com Kinetically, complexes of macrocyclic ligands often exhibit slower dissociation rates because the ligand's cyclic nature makes it more difficult to "unwrap" from the metal center. numberanalytics.com The macrocyclic effect can be seen as an enhancement of the chelate effect, where a ligand with multiple donor atoms forms a more stable complex than a ligand with only one. wikipedia.orgnumberanalytics.com
Nitrogen-containing macrocycles, or azamacrocycles, are a crucial class of compounds in supramolecular chemistry. nih.gov The presence of nitrogen atoms in the macrocyclic ring imparts a range of important properties. These nitrogen atoms can act as Lewis bases, serving as donor atoms for coordination with metal ions, or as sites for functionalization, allowing for the tuning of the macrocycle's properties. mdpi.com
The applications of azamacrocycles are extensive and varied. They are widely used in:
Molecular Recognition and Separation: The defined cavity size and the nature of the nitrogen donor atoms allow azamacrocycles to selectively bind specific cations, anions, or small organic molecules. usf.edumdpi.com
Catalysis: Metal complexes of azamacrocycles are employed as catalysts in a variety of organic transformations. The macrocyclic ligand can influence the reactivity and selectivity of the metal center. usf.edumdpi.com
Biomimetic Chemistry: Many naturally occurring and vital molecules are based on azamacrocyclic structures, such as the porphyrin ring in hemoglobin and chlorophyll, and the corrin (B1236194) ring in vitamin B12. wikipedia.orgmdpi.com Synthetic azamacrocycles are often designed to mimic the function of these biological systems.
Medical Applications: The high stability of their metal complexes makes certain azamacrocycles suitable for applications like contrast agents in medical imaging and as potential therapeutic agents. analis.com.mygrowkudos.com
Structural Characteristics of 2-Methyl-1-azacyclotridecane
This compound is a specific type of azamacrocycle. Its structure consists of a 13-membered ring containing twelve carbon atoms and one nitrogen atom, with a methyl group attached to the carbon atom adjacent to the nitrogen.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H27N |
| Molecular Weight | 197.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 73398-33-1 |
Note: This data is compiled from publicly available chemical databases and may vary slightly between sources.
The placement of a methyl group on the carbon atom at position 2, which is adjacent to the nitrogen atom, has significant stereochemical consequences. This substitution creates a chiral center, meaning that this compound can exist as a pair of enantiomers: (R)-2-Methyl-1-azacyclotridecane and (S)-2-Methyl-1-azacyclotridecane. youtube.com
The presence of this single stereocenter dictates the molecule's absolute configuration. alrasheedcol.edu.iqlibretexts.org The (R) and (S) isomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. For a molecule with a single chiral center, two stereoisomers are possible. youtube.com
Historical Development and Research Landscape for Azacyclotridecane (B1265652) Systems
The study of macrocyclic compounds dates back to the early 20th century with the work of chemists like Ruzicka on large carbocyclic rings. wikipedia.org However, the field gained significant momentum in the 1960s with the discovery of crown ethers by Charles Pedersen and the subsequent development of cryptands and other macrocyclic ligands. wikipedia.orgmdpi.com These discoveries highlighted the remarkable ability of macrocycles to selectively bind metal ions, leading to the establishment of the "macrocyclic effect." wikipedia.org
The synthesis of azamacrocycles has historically been a challenge due to the tendency for polymerization reactions to occur instead of the desired intramolecular cyclization. wikipedia.org To overcome this, chemists have developed several strategies, including:
High-Dilution Techniques: Performing the cyclization reaction at very low concentrations favors the intramolecular reaction over intermolecular polymerization. wikipedia.org
Template-Assisted Synthesis: Using a metal ion as a template to organize the precursor fragments into a cyclic arrangement around the ion before the final ring-closing reaction. wikipedia.org This "template effect" can be either kinetic, guiding the reaction towards the cyclic product, or thermodynamic, stabilizing the macrocycle once it is formed. wikipedia.org
Research into azacyclotridecane and related large-ring systems is often linked to the synthesis of macrocyclic lactams (cyclic amides), which can serve as precursors to the corresponding cyclic amines. The development of new synthetic methods remains an active area of research, with a focus on improving yields and creating more complex, functionalized macrocycles. analis.com.my The unique properties of these compounds continue to drive interest in their potential applications in fields ranging from materials science to medicinal chemistry. usf.eduoxfordsciencetrove.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
80053-62-9 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2-methyl-azacyclotridecane |
InChI |
InChI=1S/C13H27N/c1-13-11-9-7-5-3-2-4-6-8-10-12-14-13/h13-14H,2-12H2,1H3 |
InChI Key |
JVQVEOPMBJKANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCN1 |
Origin of Product |
United States |
Synthetic Strategies for 2 Methyl 1 Azacyclotridecane and Its Functionalized Analogues
Direct Cyclization Approaches to 13-Membered Azacycles
Direct cyclization remains a fundamental approach to macrocycle synthesis, relying on the intramolecular reaction of a long, linear precursor. The primary challenge in these methods is to favor the desired intramolecular ring-closure over competing intermolecular polymerization, which leads to linear chains or larger, undesired cyclic products. wikipedia.orgacs.org
Ring-Closing Reactions for Azacyclotridecane (B1265652) Scaffolds
The formation of the azacyclotridecane scaffold can be achieved through several types of ring-closing reactions. A classic approach involves the high-dilution intramolecular cyclization of a linear precursor containing a nucleophilic amine at one end and an electrophilic group (such as a halide) at the other. For 2-Methyl-1-azacyclotridecane, this would typically involve a 12-carbon chain with a terminal leaving group and a secondary amine containing the methyl group.
Another powerful and widely used method is Ring-Closing Metathesis (RCM). wikipedia.orgorganic-chemistry.org This reaction utilizes transition metal catalysts, most commonly ruthenium-based systems like Grubbs' catalysts, to form a cyclic alkene from a linear diene. organic-chemistry.org For the synthesis of an azacyclotridecane precursor, a linear amine containing two terminal alkene moieties would be employed. The reaction is driven forward by the formation of volatile ethylene (B1197577) gas, which shifts the equilibrium toward the cyclic product. wikipedia.orgyoutube.com This method is valued for its tolerance to a wide range of functional groups. wikipedia.orgorganic-chemistry.org Subsequent reduction of the resulting double bond in the macrocycle would yield the saturated azacyclotridecane ring. Enyne ring-closing metathesis represents another variation where an alkyne and an alkene are cyclized. wikipedia.org
Intramolecular Heck reactions provide another pathway for creating azapolycyclic systems and can be adapted for macrocyclization. beilstein-journals.org This palladium-catalyzed reaction typically involves the coupling of an organohalide and an alkene within the same molecule.
Influence of Reaction Conditions on Macrocycle Formation
The success of direct macrocyclization is highly dependent on the reaction conditions, which are optimized to promote the intramolecular pathway. acs.org
The High-Dilution Principle : This is the most critical factor for favoring macrocyclization. wikipedia.orgrnlkwc.ac.in By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule finding its other end (intramolecular reaction) becomes statistically greater than it encountering another molecule (intermolecular reaction). acs.org This is often achieved by using large volumes of solvent or, more practically, by the slow addition of the precursor to the reaction mixture using a syringe pump over an extended period. wikipedia.orgacs.org
Temperature : The reaction temperature can influence the rate of both the desired cyclization and undesired side reactions. The optimal temperature must be determined empirically for each specific reaction.
Catalyst and Reagents : In catalyst-driven reactions like RCM, the choice of catalyst is crucial. Second-generation Grubbs' catalysts, for instance, are often more versatile and efficient than earlier versions. organic-chemistry.org In base-mediated cyclizations, the choice of base can affect the outcome, especially if it can act as a competing nucleophile. rnlkwc.ac.in
| Parameter | Influence on Macrocyclization | Rationale |
| Concentration | Low concentration is highly favorable. | Reduces the rate of intermolecular polymerization, promoting intramolecular ring closure (High-Dilution Principle). wikipedia.orgacs.org |
| Rate of Addition | Slow addition of reactants is crucial. | Maintains a pseudo-high dilution environment, keeping the instantaneous concentration of the precursor low. wikipedia.orgacs.org |
| Temperature | System-dependent; optimization required. | Affects reaction kinetics. Elevated temperatures can sometimes favor cyclization but may also promote degradation or side reactions. nih.gov |
| Catalyst Choice | Critical for catalyzed reactions (e.g., RCM). | The catalyst's activity, stability, and functional group tolerance directly impact yield and selectivity. organic-chemistry.org |
Templated Syntheses for Azamacrocycles Relevant to this compound
Template synthesis offers an alternative and often more efficient route to macrocycles by using a metal ion or other chemical entity to organize the precursor fragments into a specific spatial arrangement that facilitates cyclization. e-bookshelf.denih.gov
Metal-Ion Templating Effects in Macrocyclization
In the context of azamacrocycles, transition metal ions are frequently used as "positive templates" that coordinate to the donor atoms (nitrogen) of the linear precursors. e-bookshelf.denih.gov This coordination brings the reactive ends of the molecule(s) into close proximity, effectively creating a high local concentration and pre-organizing the system for ring closure. e-bookshelf.de This method can significantly increase the yield of the desired macrocycle compared to non-templated reactions.
For a 13-membered ring like azacyclotridecane, a typical template reaction might involve the cyclization of a linear tetramine (B166960) precursor in the presence of a suitable metal ion, such as Ni(II), Cu(II), or Co(II). e-bookshelf.deanalis.com.my For example, the well-known synthesis of cyclam (1,4,8,11-tetraazacyclotetradecane) often employs a Ni(II) template to direct the condensation of two diamine units with a dihalide or a dicarbonyl compound (which is later reduced). nih.govresearchgate.net After the macrocycle is formed around the metal ion, the metal can often be removed through a process called demetallation, for instance, by using a strong competing ligand like cyanide. nih.govanalis.com.my
Stereochemical Control in Templated Reactions
Introducing stereochemistry, such as the methyl group at the C-2 position of the target molecule, requires careful planning. Stereocontrol in macrocyclic synthesis can be achieved by several means.
Chiral Precursors : The most straightforward method is to begin with a precursor that already contains the desired stereocenter. For this compound, one could start with a chiral amino acid or a derivative where the stereochemistry is already established.
Asymmetric Reactions : Stereoselectivity can be introduced during the synthesis. For example, the asymmetric reduction of a macrocyclic imine precursor could lead to the desired stereoisomer of the amine.
Template-Induced Stereoselectivity : The coordination geometry of the metal template can influence the stereochemical outcome of the cyclization. The rigid conformation imposed by the metal on the precursor can favor the formation of one diastereomer over another, especially if other chiral centers are present in the molecule.
The N-methylation of cyclic peptides has been shown to be a valuable tool for creating conformationally constrained structures, a principle that underscores the importance of the methyl group in defining the final three-dimensional shape of the macrocycle. nih.gov
| Strategy | Description | Example Application |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., amino acids, terpenes) that already contain the required stereocenter. | A long-chain halide is synthesized from a chiral starting block before cyclization with a methylamine (B109427) source. |
| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer or diastereomer during a key bond-forming step. | Asymmetric hydrogenation of a macrocyclic enamine or imine to set the stereocenter at the C-2 position. |
| Diastereoselective Cyclization | A pre-existing stereocenter in the linear precursor directs the stereochemistry of the newly formed center during cyclization. | A chiral auxiliary on the precursor chain influences the conformation of the ring-closure transition state. youtube.com |
| Kinetic Resolution | A chiral reagent or catalyst reacts faster with one enantiomer of a racemic precursor, allowing for the separation of the unreacted enantiomer. | Racemic linear precursor is subjected to partial cyclization using a chiral catalyst, yielding an enantiomerically enriched macrocycle. jku.at |
Derivatization and Functionalization of Azacyclotridecane Rings
Once the 13-membered azacyclotridecane ring is formed, it can be further modified to create a variety of functionalized analogues. Such modifications can be made at the nitrogen atom or on the carbon backbone of the macrocycle.
N-Functionalization : The secondary amine of a pre-formed macrocycle is a reactive handle for introducing a wide range of substituents. N-alkylation or N-acylation can be readily achieved to attach different functional groups to the nitrogen atom. nih.gov
α-Functionalization : The carbon atoms adjacent (alpha) to the nitrogen atom are activated and can be functionalized directly. nih.gov Synthetic methods can proceed through the formation of α-amino cations, anions, or radicals, allowing for the introduction of various substituents at these positions. nih.gov
C–H Functionalization : Modern synthetic methods involving transition-metal-catalyzed C–H activation offer a powerful way to introduce functionality at otherwise unreactive positions on the macrocycle's carbon skeleton. rsc.org This emerging strategy allows for late-stage diversification of the macrocyclic scaffold with high atom economy. rsc.orgrsc.org
Peripheral Functionalization : If the macrocycle is synthesized with existing functional groups on the ring (e.g., from a functionalized precursor in an RCM reaction), these groups can be further manipulated. For instance, macrocyclic imines can be transformed into macrocyclic bis-β-lactams, which then serve as versatile intermediates for producing macrocyclic amino acids or amides. acs.org
Introduction of Alkyl and Aryl Substituents
The introduction of alkyl and aryl substituents onto the carbon backbone of the azacyclotridecane ring is most strategically accomplished prior to the ring expansion step that forms the macrocycle. The common precursor for the 13-membered ring is the commercially available cyclododecanone (B146445). researchgate.net Therefore, the synthesis of a substituted this compound would typically begin with a substituted cyclododecanone.
Methods for the α-functionalization of cyclododecanone provide a route to these necessary precursors. For instance, treatment of cyclododecanone with a base like lithium diisopropylamide (LDA) followed by an alkyl halide can introduce an alkyl group at the α-position. A review of cyclododecanone's reactivity notes that α-chlorocyclododecanone can be synthesized by reacting the ketone with LDA and then p-toluenesulfonyl chloride. researchgate.net This halogenated intermediate can then potentially undergo cross-coupling reactions to introduce aryl groups.
Alternatively, direct C-H functionalization of the pre-formed azacyclotridecane ring represents a more modern but challenging approach. Advances in transition-metal-catalyzed C-H activation could theoretically be applied to selectively introduce substituents, though this would likely require careful optimization to control regioselectivity on the large, flexible ring. rsc.org
Synthesis of Azacyclotridecane Derivatives with Pendant Arms
The most common and direct method for synthesizing derivatives with pendant arms is through the functionalization of the ring's nitrogen atom. The secondary amine of this compound is a nucleophilic site amenable to a variety of reactions, most notably N-alkylation and N-acylation.
N-alkylation can be used to attach a wide array of functional side chains. This is typically achieved by reacting the macrocycle with an alkyl halide (R-X) or a similar electrophile in the presence of a base to neutralize the resulting ammonium (B1175870) salt. This method has been successfully used to create polymerizable pendant arms on related triazacyclododecane macrocycles. rsc.org For example, reacting the amine with an alkyl halide containing a terminal ester, nitrile, or protected alcohol group would furnish the azacyclotridecane with a functional pendant arm, ready for further modification. The addition to conjugated systems, such as acrylonitrile, has also been demonstrated for azasteroid lactams, suggesting a similar Michael addition could be a viable strategy for introducing cyanoethyl arms onto the azacyclotridecane nitrogen. nih.gov
N-acylation, reacting the amine with an acyl chloride or anhydride, provides another route to functionalized derivatives. This forms a stable amide linkage. Subsequent reduction of the amide carbonyl group (e.g., with lithium aluminum hydride) can then yield a new, longer N-alkyl chain. This acylation-reduction sequence is a versatile method for extending pendant arms. researchgate.net
Post-Cyclization Modifications (e.g., N-alkylation, functional group interconversion)
Post-cyclization modifications encompass the reactions performed on the fully formed this compound ring.
N-Alkylation: As detailed above, N-alkylation is a primary post-cyclization modification. The choice of alkylating agent determines the nature of the introduced pendant arm. Studies on other macrocyclic secondary amine complexes, such as those of nickel(II), confirm the general applicability of N-alkylation reactions. acs.org Uncatalyzed N-alkylation has even been achieved under ambient corona discharge, highlighting the diverse conditions available for this transformation. nih.gov
Functional Group Interconversion (FGI): FGI is crucial for elaborating the functionality of pendant arms introduced via N-alkylation or N-acylation. A derivative bearing a terminal ester, for example, could be hydrolyzed to a carboxylic acid or reduced to a primary alcohol. An alcohol can be converted into a good leaving group, such as a tosylate or a halide, to enable further nucleophilic substitution. A nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, introducing new reactive sites. These are standard transformations in organic synthesis, allowing a single functionalized derivative to be converted into a wide range of other compounds.
Ring Expansion and Contraction Methodologies
Ring expansion methodologies are the most powerful and common strategies for synthesizing the 13-membered azacyclotridecane ring system, typically starting from a 12-membered carbocyclic ketone. Ring contraction is less common for accessing this specific ring size.
Cationic Rearrangements for Ring Size Modulation
Cationic rearrangements are central to the synthesis of large-ring lactams, which are the direct precursors to cyclic amines like this compound. The two most prominent methods are the Beckmann rearrangement and the Schmidt reaction.
The Beckmann Rearrangement: This reaction transforms a ketoxime into an amide under acidic conditions. To synthesize this compound, one would start with 2-methylcyclododecanone (B102032). This ketone is first converted to its oxime by reaction with hydroxylamine. The oxime is then treated with an acid or other promoter (see table below) to initiate the rearrangement. The group anti-periplanar to the oxime's hydroxyl group migrates, so control over the oxime stereochemistry is key for regioselectivity. The resulting N-substituted amide is a 13-membered lactam (3-methyl-1-aza-2-cyclotridecanone). Subsequent reduction of the lactam with a reducing agent like lithium aluminum hydride yields the target this compound. The industrial synthesis of Nylon-12 relies on a similar Beckmann rearrangement of cyclododecanone oxime to produce laurolactam. researchgate.netwikipedia.org
The Schmidt Reaction: This reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃), typically generated in situ from sodium azide (B81097) and a strong acid. rsc.org Treating 2-methylcyclododecanone with HN₃ under acidic conditions would induce a rearrangement, inserting a nitrogen atom next to the carbonyl carbon to form a mixture of regioisomeric lactams. Like the Beckmann rearrangement, the product lactam can then be reduced to the final cyclic amine. The Schmidt reaction avoids the isolation of the oxime intermediate but can suffer from a lack of regioselectivity with unsymmetrical ketones. rsc.org
| Rearrangement | Typical Reagents | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Beckmann | H₂SO₄, PCl₅, TsCl, P₂O₅, Cyanuric Chloride/ZnCl₂ | Ketoxime | Widely used, industrially scalable, can be stereospecific. scirp.org | Requires pre-formation of oxime; regioselectivity depends on oxime geometry. |
| Schmidt | HN₃ (from NaN₃ + H₂SO₄ or TFA), TMSN₃/TfOH | Ketone | One-pot conversion from ketone to lactam. rsc.org | Uses toxic/explosive hydrazoic acid; can yield mixtures of regioisomers with unsymmetrical ketones. rsc.org |
Anionic and Radical-Mediated Ring Transformations
While less common for this specific transformation, ring expansions mediated by anionic or radical intermediates represent alternative synthetic strategies.
Anionic Transformations: Anionic ring expansion often involves the fragmentation of a smaller, strained ring system initiated by a nucleophilic addition. rsc.org For instance, a bicyclic system containing a cyclobutanol (B46151) fused to a larger ring could be induced to fragment and expand. While powerful, designing a suitable anionic fragmentation pathway to specifically access a 13-membered ring from a common precursor is not as straightforward as the cationic rearrangements.
Radical-Mediated Transformations: Radical-mediated ring expansions have also been developed. The Dowd-Beckwith ring expansion, for example, can add several carbons to a ring at once. chemrxiv.org More recently, manganese-catalyzed cycloalkene ring expansions using an azidyl radical have been reported for synthesizing azaheterocycles. scirp.org These methods, while synthetically intriguing, are not the standard approach for synthesizing simple azacycloalkanes like azacyclotridecane and would require significant adaptation.
Synthetic Utility for Accessing Azacyclotridecane Systems
For the practical synthesis of this compound and its analogues, cationic ring expansion methodologies offer the most direct and well-established route. The Beckmann and Schmidt reactions are exceptionally useful because their starting material, cyclododecanone, is a readily available industrial chemical produced from the cyclotrimerization of butadiene. researchgate.netnih.gov
Coordination Chemistry of 2 Methyl 1 Azacyclotridecane and Its Metal Complexes
Ligand Design Principles for 13-Membered Azamacrocycles
The design of macrocyclic ligands is a strategic endeavor to create molecules with a high affinity and selectivity for specific metal ions. researchgate.netnih.govnih.gov This is achieved by manipulating various factors, including the number and type of donor atoms, the size of the macrocyclic ring, and the presence of substituents.
Azamacrocycles are cyclic compounds containing nitrogen donor atoms within the ring. In a 13-membered ring, the arrangement of these nitrogen atoms and the inherent flexibility of the carbon backbone are crucial in determining its coordination properties. The nitrogen atoms, typically secondary or tertiary amines, act as Lewis bases, donating their lone pair of electrons to a metal center. The flexibility of the 13-membered ring allows it to adopt various conformations to accommodate the preferred coordination geometry of a given metal ion. However, this flexibility is less than that of open-chain analogues, a factor that contributes to the macrocyclic effect. libretexts.orgusf.edu The conformational constraints of the macrocycle pre-organize the donor atoms for binding, which is entropically favorable. libretexts.orglibretexts.org Molecular mechanics calculations have shown that 12-membered tetra-aza macrocycles are more flexible than their 14-membered counterparts, suggesting that 13-membered rings occupy an intermediate position in terms of conformational rigidity. rsc.org
The introduction of a methyl group at the 2-position of 1-azacyclotridecane has significant steric and electronic implications for its coordination behavior. Sterically, the methyl group can influence the conformational preferences of the macrocycle and hinder the approach of other ligands to the metal center. jyu.firsc.org This can affect the resulting coordination geometry and the lability of other coordinated species. For instance, in some cases, methyl substituents have been shown to provide enough steric bulk to prevent the formation of dimeric, oxo-bridged species, which can lead to catalyst inactivation. researchgate.net
Electronically, a methyl group is weakly electron-donating, which can increase the Lewis basicity of the adjacent nitrogen atom, potentially leading to a stronger metal-ligand bond. nih.gov However, this effect is generally considered minor compared to the steric influence. researchgate.net The presence of the methyl group can also create a chiral center, leading to the possibility of stereoisomerism in the resulting metal complexes. The interplay of these steric and electronic effects allows for the fine-tuning of the reactivity and stability of the metal complexes. researchgate.net
Metal Ion Complexation and Stoichiometry
The ability of 2-Methyl-1-azacyclotridecane and related 13-membered azamacrocycles to form stable complexes with a variety of transition metal ions is a hallmark of their chemistry. The stoichiometry of these complexes is typically 1:1 (metal:ligand), although 2:1 complexes can also form under certain conditions. researchgate.net
Copper(II): Copper(II) complexes of 13-membered macrocycles have been synthesized and studied. acs.orgacs.org These complexes often exhibit distorted geometries due to the Jahn-Teller effect. scispace.comst-andrews.ac.uk A variety of Cu(II) complexes with tetra-azamacrocycles, including 1,4,7,10-tetra-azacyclotridecane, have been prepared and characterized, showcasing the versatility of these ligands. researchgate.net
Nickel(II): Nickel(II) readily forms complexes with 13- and 14-membered tetraaza macrocycles. acs.org The resulting complexes can be either square planar (low-spin) or octahedral (high-spin), depending on the ligand field strength and the presence of other coordinating species. rsc.orglasalle.edu The stability of these complexes is influenced by the macrocycle's cavity size. rsc.org The formation and dissociation kinetics of Ni(II) with macrocyclic tetrathiaethers have also been investigated. nih.gov
Cobalt(II/III): Cobalt complexes with various tetraaza macrocycles have been synthesized, often displaying octahedral geometry. researchgate.netnih.gov The magnetic properties and redox behavior of these complexes are of significant interest. rsc.orgnih.gov Complexes of Co(III) with 1,4,7,10-tetra-azacyclotridecane have been prepared, often resulting in cis- or trans-isomers depending on the reaction conditions. researchgate.net
Iron(II/III): Iron complexes with azamacrocycles are relevant to bioinorganic chemistry and have been studied as MRI probes. rsc.orgnih.govnih.gov The stabilization of either Fe(II) or Fe(III) is dependent on the donor groups of the macrocyclic ligand. rsc.org Di-iron complexes with aza-diphosphido bridges, which are related to the active site of [FeFe]-hydrogenases, have also been synthesized. mdpi.com
Ruthenium(II/III/VI): Ruthenium complexes with azamacrocycles are known for their applications in catalysis and photochemistry. Photoactivatable Ru(II) complexes have been developed where a ligand can be released upon irradiation. nih.gov
Osmium(IV/V): While less common, osmium complexes with macrocyclic ligands are of interest for their potential catalytic and electronic properties. The coordination chemistry of osmium often parallels that of ruthenium.
The coordination number and geometry of metal complexes with 13-membered azamacrocycles are dictated by the size of the metal ion, its electronic configuration, and the steric and electronic properties of the ligand. Common geometries include octahedral, square planar, and, less frequently, tetrahedral or five-coordinate geometries like square pyramidal and trigonal bipyramidal. libretexts.orglibretexts.orgyoutube.comnih.gov
Table 1: Common Coordination Geometries and Coordination Numbers
| Coordination Number | Geometry |
|---|---|
| 4 | Tetrahedral, Square Planar libretexts.orglibretexts.org |
| 5 | Square Pyramidal, Trigonal Bipyramidal libretexts.orgnih.gov |
Isomerism is a common feature in the coordination chemistry of substituted azamacrocycles. libretexts.org
Geometric Isomerism: In octahedral complexes, for example, additional ligands can be arranged in either a cis (adjacent) or trans (opposite) fashion. uomustansiriyah.edu.iqcareerendeavour.com The presence of the macrocycle itself can lead to different arrangements of its donor atoms.
Optical Isomerism: The presence of a chiral center, such as the carbon atom bearing the methyl group in this compound, leads to the existence of enantiomers (non-superimposable mirror images). uomustansiriyah.edu.iq The coordination of the macrocycle to a metal can also create new chiral centers at the nitrogen atoms. scispace.com
Conformational Isomerism: The flexibility of the 13-membered ring allows for different stable conformations of the macrocycle in the solid state and in solution. acs.org
For example, nickel(II) complexes with dimethyl-substituted 13- and 14-membered tetraaza ligands have been shown to exist as different isomers. acs.org Similarly, cobalt(III) complexes of 1,4,7,10-tetra-azacyclotridecane can form both cis and trans isomers. researchgate.net
The high stability of metal complexes with macrocyclic ligands is attributed to two key thermodynamic principles: the chelate effect and the macrocyclic effect. libretexts.orglibretexts.orgscribd.com
Chelate Effect: This effect describes the enhanced stability of a complex containing a multidentate ligand (a chelating ligand) compared to a complex with analogous monodentate ligands. libretexts.org The primary driving force for the chelate effect is a significant increase in entropy upon complexation, as multiple solvent molecules are displaced by a single chelating ligand. libretexts.orgyoutube.com
Macrocyclic Effect: The macrocyclic effect provides an additional stability enhancement over the chelate effect for cyclic ligands. libretexts.org This is because macrocyclic ligands are "pre-organized" for coordination, meaning they have less conformational freedom to lose upon binding to a metal ion compared to their acyclic counterparts. libretexts.orglibretexts.org This results in a smaller entropic penalty for complex formation.
Table 2: Thermodynamic Effects on Complex Stability
| Effect | Description | Thermodynamic Driving Force |
|---|---|---|
| Chelate Effect | Enhanced stability of complexes with multidentate ligands compared to monodentate ligands. libretexts.org | Primarily a positive change in entropy (ΔS > 0). libretexts.orgyoutube.com |
The combination of these effects leads to the formation of thermodynamically stable and, in many cases, kinetically inert metal complexes with 13-membered azamacrocycles like this compound. researchgate.net
Spectroscopic and Electrochemical Properties of Metal Complexes
The electronic environment of a metal ion is significantly altered upon coordination to a macrocyclic ligand like this compound. These changes are readily probed using a combination of spectroscopic and electrochemical techniques.
Electronic Structure Probing via UV-Vis, EPR, and Spectroelectrochemistry
Spectroscopic methods are essential for elucidating the electronic structure of metal complexes. Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals information about electronic transitions within the complex. For transition metal complexes with aza-macrocycles, spectra typically show d-d transitions, which are relatively weak and occur in the visible region, and more intense charge-transfer bands. nih.govslideshare.net
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly powerful for studying complexes with unpaired electrons. nih.gov It is instrumental in determining the oxidation state of the metal and identifying the location of redox changes. For instance, in nickel complexes, EPR can distinguish between a metal-centered reduction to form Ni(I) and a ligand-centered reduction that generates a ligand-based radical. The formation of Ni(I) typically results in a characteristic EPR spectrum similar to that of Cu(II), whereas a ligand-centered radical produces a narrow signal with a g-value close to 2.00. scielo.br
Spectroelectrochemistry, which combines electrochemical methods with spectroscopy (often UV-Vis-NIR), allows for the in-situ characterization of species generated at different potentials. acs.orgnih.gov This technique enables the direct observation of spectral changes as a complex is oxidized or reduced, providing definitive assignments for the electronic transitions of various redox states. acs.orgresearchgate.netacs.org
Table 1: Representative Spectroscopic Data for Analagous Aza-Macrocyclic Metal Complexes
| Complex Type | Technique | Key Features | Interpretation |
|---|---|---|---|
| Ni(II) Octaazamacrocycle | UV-Vis | Absorption bands in the visible region | d-d transitions and Ligand-to-Metal Charge Transfer (LMCT) bands indicative of a square-planar low-spin Ni(II) ion. acs.orgnih.gov |
| [Ni(I)L]⁺ (Metal-Reduced) | EPR | Anisotropic signal, g-values vary with geometry | Confirms the presence of a d⁹ Ni(I) center. scielo.br |
| [Ni(II)L•]⁻ (Ligand-Reduced) | EPR | Narrow, isotropic signal at g ≈ 2.00 | Indicates the unpaired electron resides on the macrocyclic ligand (organic radical). scielo.br |
Redox Behavior and Multi-Electron Processes in Azacyclotridecane (B1265652) Complexes
Aza-macrocyclic ligands are well-known for their ability to stabilize a range of metal oxidation states, some of which may be unusual or inaccessible with simpler acyclic ligands. worldscientific.com The redox behavior of these complexes is typically studied using cyclic voltammetry (CV). The resulting voltammograms for many aza-macrocyclic complexes show quasi-reversible redox couples, such as Ni(II)/Ni(III) or Cu(II)/Cu(III), demonstrating the stabilizing effect of the macrocyclic framework. worldscientific.com
The flexible and pre-organized nature of macrocyclic ligands can facilitate multi-electron redox processes. nih.gov In some systems, the ligand is not merely a spectator but an active participant, capable of accepting or donating electrons. This "redox-noninnocent" character allows the ligand to act as an electron reservoir, enabling multi-electron transformations that are crucial in catalysis. nih.govacs.org These processes can be further controlled through mechanisms like proton-coupled electron transport (PCET), where electron transfer is linked to the movement of protons, a process fundamental to many biological and artificial energy conversion systems. nih.govacs.org
Table 2: Representative Electrochemical Data for Analagous Aza-Macrocyclic Metal Complexes
| Complex / System | Redox Couple | Potential (V vs. ref) | Method |
|---|---|---|---|
| Ni(II) Octaazamacrocycle | Ni(II)/Ni(III) | Quasi-reversible | Cyclic Voltammetry worldscientific.com |
| Cu(II) Octaazamacrocycle | Cu(II)/Cu(III) | Quasi-reversible | Cyclic Voltammetry worldscientific.com |
| [Pd(L)]²⁺ (L=tetra-aza macrocycle) | Pd(II)/Pd(I) | Reversible | Cyclic Voltammetry iupac.org |
Ligand-Based vs. Metal-Based Redox Activity
A key aspect of the electrochemistry of these complexes is determining whether a redox event is centered on the metal ion or the ligand. scielo.br In a metal-based process, the metal ion changes its oxidation state (e.g., Ni(II) → Ni(I)). In a ligand-based process, the ligand itself is oxidized or reduced, generating a radical cation or anion, while the metal's oxidation state may remain unchanged. acs.org
The degree of unsaturation in the macrocyclic ring is a critical factor. Saturated macrocycles, which lack an extended π-system, tend to favor metal-centered reduction. scielo.br Conversely, macrocycles with conjugated imine groups or other redox-active moieties often undergo ligand-based redox events. acs.orgmdpi.com For example, theoretical and experimental studies on some unsaturated Ni(II) octaazamacrocycles show that one- and two-electron reductions occur on the ligand, leaving the Ni(II) center unchanged. acs.orgmdpi.com This ability to store charge on the ligand is a hallmark of redox-active or "noninnocent" ligands and is fundamental to their use in catalysis. acs.orgnih.gov
Reaction Kinetics and Dynamics of Coordination Compounds
The kinetic stability of macrocyclic complexes is one of their most defining features, often referred to as the "macrocyclic effect." This effect describes the enhanced thermodynamic and kinetic stability of a macrocyclic complex compared to its analogous acyclic counterpart. inorgchemres.orgchesci.com
Ligand Exchange and Substitution Pathways
Ligand substitution is the process by which one ligand in a coordination complex is replaced by another. libretexts.org The mechanisms for these reactions are typically categorized as dissociative (D), associative (A), or interchange (I). In a dissociative pathway, an existing ligand first detaches from the metal center, forming a lower-coordination intermediate, which is then captured by the incoming ligand. libretexts.org In an associative pathway, the incoming ligand first binds to the metal center, forming a higher-coordination intermediate, before the leaving group departs.
For macrocyclic complexes, the substitution of the macrocycle itself is generally a slow process due to the chelate effect. Substitution reactions more commonly involve the exchange of ancillary ligands (e.g., axial water or halide ions) that are not part of the macrocyclic ring. The kinetics of such reactions often follow a two-step process: a rapid initial step that is dependent on the concentration of the incoming ligand, followed by a slower, concentration-independent rearrangement step. inorgchemres.org
Hydrolysis and Solvolysis Reactions of Coordinated Azacyclotridecanes
Hydrolysis and solvolysis are specific types of substitution reactions where a water or solvent molecule, respectively, displaces a coordinated ligand. For a metal complex of this compound, this would typically refer to the dissociation of the macrocycle from the metal ion in solution.
Due to the macrocyclic effect, these complexes are generally kinetically inert towards dissociation. chesci.comrsc.org However, the process can be accelerated under certain conditions. The rate of dissociation is often dependent on the acid concentration, indicating a proton-assisted pathway where protonation of the macrocycle's nitrogen atoms facilitates ring-opening and subsequent decomplexation. In some cases, the dissociation can also be catalyzed by the presence of other metal ions, which can assist in extracting the complexed metal in a metal-assisted pathway. acs.org
Table 3: Summary of Kinetic Data and Mechanisms for Related Macrocyclic Systems
| System | Reaction | Mechanism / Pathway | Key Findings |
|---|---|---|---|
| Cu(II) Schiff Base + Macrocycle | Ligand Substitution | Biphasic, two-step process | A fast initial step is followed by a slower, rate-determining step. inorgchemres.org |
| [Pd(II)(piperazine)Cl(H₂O)]⁺ + L-Met | Ligand Substitution | Associative | The reaction proceeds through two consecutive steps, with activation parameters suggesting an associative mechanism. ias.ac.in |
Polynuclear Complexes and Supramolecular Coordination Assemblies
The large, flexible framework of a macrocycle like this compound, which contains both nitrogen and potential secondary amine donor sites, makes it a candidate for the formation of polynuclear complexes and the construction of supramolecular coordination assemblies.
Polynuclear Complexes:
Polynuclear complexes involve the coordination of two or more metal ions within a single molecular entity, often bridged by the ligand itself or by ancillary bridging ligands. The formation of such complexes is highly dependent on the size of the macrocyclic cavity, the nature of the donor atoms, and the coordination preferences of the metal ions involved.
Dinuclear Complexes: It is conceivable that two molecules of this compound could encapsulate two different metal centers, or a single, larger macrocycle could be designed to bind two metal ions within its cavity. For instance, dinuclear copper(II) complexes have been successfully synthesized using macrocyclic Schiff bases derived from precursors like 4-tert-butyl-2,6-diformylphenol. researchgate.netnih.gov In such structures, the metal ions can be held in close proximity, leading to interesting magnetic and electronic interactions. The synthesis of these complexes is often achieved through template condensation reactions, where the metal ion directs the formation of the macrocycle around it. researchgate.netcore.ac.uk
Higher Nuclearity Clusters: The exo-coordination capabilities of macrocyclic ligands, where metal ions bind to donor atoms on the exterior of the ring, can lead to the formation of larger polynuclear clusters. rsc.org The nitrogen atom of the azacyclotridecane ring and any functional groups attached to the carbon backbone could serve as external binding sites for additional metal ions, leading to the assembly of trimetallic, tetrametallic, or even larger clusters. The precise architecture of these clusters would be influenced by the reaction conditions, the stoichiometry of the metal and ligand, and the nature of the counter-ions present. gla.ac.ukrsc.org
Supramolecular Coordination Assemblies:
Supramolecular chemistry involves the assembly of molecular components into larger, ordered structures through non-covalent interactions. In the context of coordination chemistry, this refers to the linking of metal-containing units (such as a metal complex of this compound) through intermolecular forces to create extended architectures.
Self-Assembly: The principles of self-assembly are central to the construction of supramolecular coordination assemblies. oup.com By carefully designing the macrocyclic ligand with specific recognition sites, it is possible to direct the formation of predictable and well-defined structures. For instance, the introduction of hydrogen-bonding moieties or aromatic groups onto the this compound framework could facilitate the assembly of one-, two-, or three-dimensional networks. chinesechemsoc.org
Building Block Approach: Metal complexes of macrocycles can act as versatile building blocks for creating complex supramolecular structures. rsc.orgscilit.net For example, a mononuclear complex of this compound could be functionalized with bridging ligands that can coordinate to other metal centers, leading to the formation of coordination polymers or discrete cages. The lability of the metal-ligand interactions can also be exploited to create dynamic systems, such as catenanes and rotaxanes, where macrocyclic rings are interlocked. oup.com
While specific experimental data for polynuclear and supramolecular complexes of this compound is not available, the established coordination chemistry of other aza-macrocycles provides a clear indication of its potential in this area. Future research in this field would likely focus on the synthesis of such multi-metallic species and the investigation of their magnetic, catalytic, and material properties.
Supramolecular Chemistry and Molecular Recognition by 2 Methyl 1 Azacyclotridecane Derivatives
Principles of Molecular Recognition by Azamacrocyclic Hosts
Molecular recognition is the foundation of host-guest chemistry, describing the specific binding between two or more molecules through non-covalent forces. wikipedia.orgyoutube.com The process is governed by key principles that dictate the strength and selectivity of these interactions. Macrocyclic receptors, such as derivatives of 2-Methyl-1-azacyclotridecane, can be designed to provide preorganized cavities that are structurally and electronically complementary to a target guest, leading to stable host-guest complexes. nih.gov
The concepts of complementarity and preorganization are central to designing efficient macrocyclic hosts. dtic.milwindows.net
Complementarity : First conceptualized by Emil Fischer's "lock-and-key" model, this principle requires that the host's binding site and the guest molecule have complementary shapes, sizes, and electronic properties. windows.net For a host-guest complex to be stable, the binding surfaces must make intimate contact and possess attractive interactions. dtic.mil In the context of an azacyclotridecane (B1265652) derivative, this means the cavity size must be appropriate for the guest, and the arrangement of binding sites (like the nitrogen atom) must align with the guest's functional groups.
Preorganization : An effective host molecule is "preorganized" for binding, meaning it does not require a significant, energetically unfavorable conformational change to accommodate its guest. dtic.milwindows.net Hosts with rigid structures that already define a binding cavity are considered highly preorganized and typically form more stable complexes. nih.gov While some flexibility can allow for an "induced fit," where the host adapts its shape upon guest binding, excessive reorganization is energetically costly. windows.net The 13-membered ring of this compound possesses inherent conformational flexibility that could be tailored through chemical modification to achieve a balance of preorganization and adaptability for various guests.
The energetic benefit of complex formation must overcome the unfavorable energy required to reorganize the host, with the most stable complexes forming when this reorganization energy is minimal. dtic.mil
The forces holding host-guest complexes together are non-covalent, meaning they are weaker and more transient than covalent bonds. wikipedia.org The cumulative effect of several such interactions leads to stable and specific binding. Key interactions for azamacrocyclic hosts include:
Hydrogen Bonding : This is a critical interaction in many biological and synthetic recognition systems. mdpi.com It involves a hydrogen atom being shared between two electronegative atoms, such as nitrogen and oxygen. mdpi.comresearchgate.net The secondary amine group (N-H) in the this compound ring is a potent hydrogen bond donor, enabling it to bind to guests with acceptor groups (e.g., carbonyls, ethers, or anions). nih.gov The strength and directionality of these bonds contribute significantly to binding selectivity. mdpi.com
Electrostatic Interactions : These are attractions or repulsions between charged or polar species. numberanalytics.com For azamacrocycles, protonating the nitrogen atom creates a positively charged host (a cation) that can strongly bind negatively charged guests (anions) through powerful electrostatic attraction. nih.gov
Host-Guest Complexation with Ionic and Neutral Substrates
Derivatives of this compound are expected to form complexes with a wide range of guest species, from simple ions to small organic molecules, by leveraging the binding principles described above.
Azamacrocycles are highly versatile for ion binding. nih.gov Depending on the conditions (such as pH) and the host design, they can selectively bind either cations or anions.
Anion Binding : In acidic conditions, the nitrogen atoms of an azamacrocycle become protonated, turning the host into a polycationic receptor ideal for binding anions. nih.govresearchgate.net The binding is driven by a combination of electrostatic attraction and hydrogen bonding between the N-H groups and the anion. nih.gov Studies on related polyamine macrocycles have shown selectivity for specific anions, such as sulfate, over others like halides or perchlorate, often due to a better size and shape match with the host's cavity. nih.govresearchgate.net
Cation Binding : In their neutral state, the nitrogen atoms of azamacrocycles have lone pairs of electrons that can coordinate to metal cations. This is the principle behind the well-known crown ethers. mdpi.com Azacrown ethers have been developed as highly selective fluorescent sensors for metal ions such as Zn²⁺, Al³⁺, and Bi³⁺, forming stable 1:1 complexes. mdpi.com The selectivity is often determined by how well the cation's size matches the macrocycle's cavity, a concept known as the "rigid cavity" effect. nih.govacs.org
The following table presents data on ion binding by representative azamacrocyclic hosts.
| Host Molecule | Guest Ion | Binding Constant (K) | Solvent/Conditions | Key Interactions |
| p-Xylyl-based expanded azamacrocycle | Sulfate (SO₄²⁻) | 580 M⁻¹ | D₂O, pH 1.7 | Hydrogen bonding, Electrostatic |
| p-Xylyl-based expanded azamacrocycle | Perchlorate (ClO₄⁻) | 120 M⁻¹ | D₂O, pH 1.7 | Hydrogen bonding, Electrostatic |
| Acridino-diaza-20-crown-6 ether | Zinc (Zn²⁺) | logK > 4.7 | Acetonitrile/Water | Coordination, Fluorescence enhancement |
| Acridino-diaza-20-crown-6 ether | Aluminum (Al³⁺) | logK > 4.7 | Acetonitrile/Water | Coordination, Fluorescence enhancement |
Table 1: Examples of Ionic Recognition by Azamacrocyclic Hosts. Data sourced from references nih.govresearchgate.netmdpi.com.
The cavity of azamacrocyclic hosts can also serve as a binding pocket for neutral organic molecules. researchgate.net This encapsulation is often driven by a combination of hydrogen bonding, van der Waals forces, and the hydrophobic effect, where the release of high-energy water molecules from the host's nonpolar cavity provides an entropic driving force for binding. numberanalytics.com
The ability to encapsulate small molecules is crucial for applications in sensing, catalysis, and drug delivery. nih.govnih.govnih.gov For instance, macrocyclic hosts have been used in fluorescent displacement assays, where a fluorescent guest is released upon binding of a non-fluorescent target analyte, causing a change in the optical signal. nih.gov The encapsulation of small, hydrophilic molecules within a larger host can protect them from rapid clearance in biological systems. nih.govnih.gov
The table below provides examples of neutral guest encapsulation by macrocyclic hosts.
| Host Molecule | Guest Molecule | Method of Study | Key Interactions |
| Azacalix researchgate.netpyridine | Resorcinol | Density Functional Theory | Hydrogen bonding, π-π stacking |
| Cationic Pillar numberanalytics.comarene | p-Gallic acid | Fluorescence Displacement Assay | Host-guest complexation |
| Cyclodextrin | Adamantane derivatives | General host-guest studies | Van der Waals forces, Hydrophobic interactions |
Table 2: Examples of Neutral Molecule Encapsulation by Macrocyclic Hosts. Data sourced from references numberanalytics.comresearchgate.netnih.gov.
Self-Assembly of Azacyclotridecane-Based Supramolecular Structures
Beyond the 1:1 binding of a single guest, derivatives of this compound can be designed as building blocks for the spontaneous formation of larger, ordered structures through self-assembly. youtube.com This "bottom-up" approach allows for the construction of complex architectures from simpler molecular components. nih.gov
Supramolecular Polymers : If a derivative of this compound is functionalized with two recognition sites (ditopic), it can link together with a complementary ditopic guest to form long, polymer-like chains. nih.gov These supramolecular polymers are held together by reversible non-covalent interactions, which gives them unique properties, such as the ability to respond to external stimuli (e.g., pH, temperature) or to self-heal. nih.govnih.gov By carefully controlling the conditions, it is even possible to achieve "living" supramolecular polymerization, which allows for precise control over the polymer length and structure. youtube.com
Discrete 3D Architectures : By using principles of coordination-driven self-assembly, it is possible to create finite, three-dimensional structures. nih.gov This typically involves combining ligands with specific angles and geometries with metal ions that act as connectors. nih.gov For example, a derivative of this compound functionalized with multiple binding units (e.g., terpyridine) could act as a "vertex" that, when combined with metal ions as "edges," assembles into a discrete, cage-like structure such as a supramolecular cube. researchgate.net Such structures have well-defined internal cavities that can be used for molecular encapsulation and catalysis.
The self-assembly process is guided by the information encoded in the chemical structure of the building blocks, leading to the thermodynamically most stable final architecture. nih.gov
Formation of Discrete Supramolecular Cages and Capsules
The self-assembly of appropriately functionalized this compound derivatives can lead to the formation of discrete, three-dimensional supramolecular cages and capsules. These structures are typically formed through the coordination of multiple macrocyclic units around metal ions or through the establishment of a network of non-covalent interactions, such as hydrogen bonds, between the macrocycles themselves. The preorganization of the macrocyclic ring and the specific geometric preferences of the linking interactions are crucial in directing the assembly towards a well-defined, hollow structure.
The internal cavity of these cages can encapsulate guest molecules, effectively isolating them from the bulk solvent. This encapsulation is driven by a combination of factors including the hydrophobic effect, where the hydrophobic interior of the cage provides a favorable environment for nonpolar guests in aqueous media, and specific host-guest interactions like hydrogen bonding or π-stacking. The size and shape of the resulting cage, and thus its guest-binding selectivity, can be tuned by modifying the structure of the this compound precursor or the linking units.
| Cage/Capsule System | Building Blocks | Assembly Driving Force | Guest(s) Encapsulated | Reference Moiety |
| Pd(II)-Azamacrocycle Cage | Pd(II) ions, Pyridyl-functionalized azamacrocycle | Metal-ligand coordination | Aromatic hydrocarbons | General Azamacrocycle Systems |
| Hydrogen-Bonded Dimer | Carboxylic acid-functionalized azamacrocycle | Intermolecular hydrogen bonding | Dicarboxylic acids | General Azamacrocycle Systems |
This table presents representative data for supramolecular cages derived from the broader class of azamacrocycles, as specific data for this compound derivatives is not extensively documented.
Extended Supramolecular Frameworks and Materials
Beyond the formation of discrete cages, derivatives of this compound can be employed as building blocks for the construction of extended supramolecular frameworks and materials. When bifunctional or multifunctional derivatives of the macrocycle are used, they can link together in a repeating fashion to form one-, two-, or three-dimensional networks. These frameworks can be crystalline, forming what are known as metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs), depending on the nature of the interactions holding the structure together.
The porosity of these materials can be controlled by the size of the macrocyclic cavity and the length and geometry of the linkers. Such porous materials have potential applications in gas storage, separation, and heterogeneous catalysis. The incorporation of the chiral this compound unit can impart chirality to the entire framework, which is a highly sought-after property for applications in enantioselective separations and catalysis. The ability to functionalize the amine group of the macrocycle allows for the introduction of specific recognition sites or catalytic centers within the pores of the material.
Supramolecular Catalysis Utilizing Azacyclotridecane Scaffolds
The encapsulation of reactants within the confined space of a supramolecular host, such as a cage or a cavity within an extended framework derived from this compound, can have a profound impact on chemical reactivity and selectivity. This field of supramolecular catalysis seeks to mimic the function of enzymes, utilizing non-covalent interactions to accelerate reactions and control their outcomes.
Biomimetic Catalysis and Enzyme Models
Supramolecular systems based on this compound derivatives can serve as simplified models for enzymatic catalysis. Enzymes achieve their remarkable catalytic power by creating a microenvironment within their active site that stabilizes the transition state of a reaction. Similarly, a supramolecular host can bind reactants within its cavity, bringing them into close proximity and in the correct orientation for reaction. nih.gov
The hydrophobic interior of an azamacrocycle-based cage can mimic the hydrophobic pockets of many enzymes, promoting reactions that are disfavored in bulk water. Furthermore, functional groups can be appended to the macrocyclic scaffold to act as catalytic residues, analogous to the acidic, basic, or nucleophilic side chains of amino acids in an enzyme's active site. By studying these simpler model systems, researchers can gain fundamental insights into the principles of enzymatic catalysis. researchgate.netnih.gov
Rate Acceleration and Selectivity in Supramolecular Systems
A key feature of supramolecular catalysis is the significant rate acceleration that can be observed for reactions occurring within a host cavity compared to the same reaction in bulk solution. researchgate.net This acceleration can be attributed to several factors:
Effective Molarity: By encapsulating two reactants, the host increases their local concentration, leading to a higher probability of collision and reaction.
Transition State Stabilization: The host cavity can be designed to be complementary in shape and electronic properties to the transition state of the reaction, thus lowering the activation energy. libretexts.org
Desolvation: The removal of the solvent shell from the reactants upon binding within the hydrophobic cavity can increase their reactivity.
In addition to rate enhancement, supramolecular hosts can exert a high degree of control over the selectivity of a reaction. By dictating the orientation of the bound substrates, a host can favor the formation of one constitutional isomer or diastereomer over others.
| Reaction Type | Catalyst System | Observed Rate Enhancement (k_cat/k_uncat) | Selectivity | Reference Moiety |
| Diels-Alder Reaction | Azamacrocycle-based Cage in Water | 10² - 10⁴ | High endo selectivity | General Azamacrocycle Systems |
| Kemp Elimination | Functionalized Azamacrocycle | Up to 10⁵ | N/A | General Azamacrocycle Systems |
This table illustrates typical rate enhancements and selectivities observed in supramolecular catalysis with azamacrocycle-based systems, as specific data for this compound derivatives is limited.
Asymmetric Catalysis through Chiral Azamacrocycles
The inherent chirality of this compound makes its derivatives particularly promising for applications in asymmetric catalysis. When a chiral host binds a prochiral substrate, the two possible enantiomeric transition states will be diastereomeric, leading to different activation energies and a preference for the formation of one enantiomer of the product. nih.gov
For this to be effective, the chiral center of the macrocycle must be able to transmit stereochemical information to the reactive center of the substrate. This can be achieved through close-range non-covalent interactions within the host-guest complex. The development of chiral azamacrocycle-based catalysts that can achieve high enantioselectivities is a significant goal in catalysis research, offering a route to enantiomerically pure compounds which are of critical importance in the pharmaceutical and fine chemical industries. nih.govyoutube.com
| Asymmetric Reaction | Chiral Catalyst | Enantiomeric Excess (ee %) | Reference Moiety |
| Michael Addition | Chiral Azamacrocycle-Metal Complex | Up to 99% | Chiral Azamacrocycle Systems |
| Aldol Reaction | Proline-functionalized Chiral Azamacrocycle | Up to 95% | Chiral Azamacrocycle Systems |
| Epoxidation | Chiral Manganese-Azamacrocycle Complex | Up to 98% | Chiral Azamacrocycle Systems |
This table provides representative enantioselectivities achieved in asymmetric catalysis using chiral azamacrocycle systems. Specific catalytic data for this compound is not widely reported.
Advanced Structural Characterization of 2 Methyl 1 Azacyclotridecane Systems
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis of Azacyclotridecanes and their Complexes
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of a molecule's chemical structure from a crystalline sample. researchgate.net The process involves growing a high-quality single crystal of the compound, which can be a significant challenge for flexible molecules like large-ring macrocycles. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.
While a specific crystal structure for 2-Methyl-1-azacyclotridecane is not publicly documented, analysis of related 13-membered macrocyclic systems provides significant insight. For instance, the crystal structure of 8,13-Dioxo-1,4,7-trioxacyclotridecane, a 13-membered ring containing oxygen atoms, has been solved, providing a reference for the ring's behavior in the solid state. acs.org Similarly, studies on metal complexes of azamacrocycles demonstrate how the coordination of a metal ion can organize the macrocycle into a more rigid and ordered conformation, facilitating crystallization and structural analysis. researchgate.net For this compound, it would be expected that protonation or complexation would similarly pre-organize the structure for crystallographic studies.
Table 1: Representative Crystallographic Data for a 13-Membered Heterocycle (Data based on a representative analogous structure)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 9.42 |
| c (Å) | 15.55 |
| β (°) | 105.2 |
| Volume (ų) | 1200.1 |
| Z | 4 |
Conformational Analysis of the 13-Membered Ring in the Solid State
The 13-membered ring of this compound possesses significant conformational flexibility. In the solid state, the molecule will adopt a minimum-energy conformation that is influenced by both intramolecular forces (such as steric hindrance and transannular strain) and intermolecular packing forces within the crystal lattice.
Studies on large cycloalkanes and heterocycles show that they often adopt complex, folded conformations to minimize strain. acs.org For a 13-membered ring, multiple low-energy conformations are possible. The presence of the nitrogen heteroatom and the methyl group at the C2 position introduces specific constraints. It is generally observed in substituted cyclic systems that bulky substituents prefer to occupy pseudo-equatorial positions to minimize steric interactions. uan.mxnih.gov Therefore, in the solid-state structure of this compound, the methyl group would be expected to reside in a pseudo-equatorial orientation on the 13-membered ring. The specific conformation of the ring itself would likely be a distorted, low-symmetry arrangement, as is typical for medium-to-large rings which lack the high symmetry of smaller rings like cyclohexane.
Determination of Absolute Configuration and Chiral Properties
The this compound molecule is chiral due to the stereocenter at the C2 carbon atom, which is bonded to four different groups (a hydrogen atom, a methyl group, the C3 methylene (B1212753) group of the ring, and the nitrogen atom). This gives rise to two enantiomers, (R)-2-Methyl-1-azacyclotridecane and (S)-2-Methyl-1-azacyclotridecane.
Determining the absolute configuration of a specific enantiomer is a critical task in stereochemistry. Single-crystal X-ray crystallography is the most reliable method for this purpose. wikipedia.org When an enantiomerically pure sample is crystallized in a chiral space group, anomalous dispersion effects in the X-ray scattering can be used to determine its absolute structure. The Flack parameter is a key value calculated during structure refinement; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct. nih.gov This method provides a definitive assignment of the R or S configuration to the chiral center of the molecule in the crystal. libretexts.orglibretexts.org
Intermolecular Interactions and Crystal Engineering
The way molecules pack together in a crystal is governed by a network of intermolecular interactions. researchgate.netd-nb.info For this compound, the most significant interaction is expected to be hydrogen bonding involving the secondary amine group (N-H). The amine proton can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as an acceptor.
Quantum Crystallographic Investigations of Electron Density
Quantum crystallography represents an advanced approach that moves beyond the standard Independent Atom Model (IAM) used in conventional X-ray diffraction analysis. buffalostate.edu The IAM assumes atoms are spherical, which is a simplification. Quantum crystallography refines experimental diffraction data using quantum mechanical calculations to model the aspherical distribution of electron density that results from chemical bonding. nih.gov
Applying this method to this compound would provide a more detailed and accurate picture of its electronic structure. buffalostate.edu Key benefits include:
Improved Hydrogen Atom Positions: It allows for a more precise determination of the positions of hydrogen atoms, which are often poorly resolved in standard X-ray analyses.
Bond Characterization: It enables the analysis of the electron density at bond critical points, providing quantitative insights into the nature and strength of covalent bonds and intermolecular interactions like hydrogen bonds.
Electrostatic Potential: It allows for the calculation of the electrostatic potential mapped onto the molecular surface, revealing regions of positive and negative potential that are crucial for understanding molecular recognition and reactivity.
Advanced Spectroscopic Techniques for Structural Elucidation
In addition to solid-state analysis, spectroscopic techniques are indispensable for characterizing the structure of this compound, particularly in solution.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure in solution. organicchemistrydata.org A full assignment of the ¹H and ¹³C NMR spectra would confirm the connectivity of the molecule.
¹H NMR: The proton spectrum would be complex due to the many non-equivalent methylene (-CH₂-) groups in the flexible 13-membered ring, which would likely appear as a broad multiplet in the δ 1.2-1.7 ppm region. The protons on carbons adjacent to the nitrogen (C2 and C13) would be shifted downfield (δ 2.5-3.0 ppm). The methine proton at C2 would appear as a multiplet, and the methyl group at C2 would be a doublet around δ 1.1 ppm. The N-H proton would appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The C2 carbon, being adjacent to the nitrogen and bearing a methyl group, would be found around δ 55-60 ppm. The C13 methylene carbon, also adjacent to the nitrogen, would be in the δ 45-50 ppm range. The numerous other ring carbons would appear in the δ 20-35 ppm region. uan.mxnih.govresearchgate.net The methyl carbon would give a signal around δ 15-20 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2-H | 2.8 - 3.2 (m) | 55 - 60 |
| C2-CH₃ | 1.0 - 1.2 (d) | 15 - 20 |
| C3-H₂ to C12-H₂ | 1.2 - 1.7 (br m) | 20 - 35 |
| C13-H₂ | 2.5 - 2.9 (m) | 45 - 50 |
| N1-H | Variable (br s) | - |
Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms, like this compound (C₁₃H₂₇N), will have an odd molecular weight (197.37 g/mol ) and thus an odd-mass molecular ion peak (M⁺˙ at m/z = 197). jove.com
The fragmentation of cyclic amines is dominated by cleavage of bonds alpha to the nitrogen atom. whitman.eduyoutube.com For this compound, two primary α-cleavage pathways are expected:
Loss of a methyl radical: Cleavage of the C2-CH₃ bond would result in a stable iminium cation at m/z = 182.
Ring opening: Cleavage of the C2-C3 bond within the ring would be a major fragmentation pathway. This would lead to the formation of an iminium cation radical. Subsequent fragmentation of the open chain could lead to the loss of neutral alkene fragments. future4200.comnih.gov
A prominent peak would also be expected at [M-1]⁺ (m/z = 196) due to the loss of a hydrogen atom from the carbon alpha to the nitrogen.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.comnih.gov
IR Spectroscopy: The IR spectrum would be dominated by a moderate, sharp absorption band in the 3300-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the numerous methylene and methyl groups would appear as strong bands in the 2850-2960 cm⁻¹ range. An N-H bending vibration would be visible around 1550-1650 cm⁻¹. youtube.com
Raman Spectroscopy: In contrast, the symmetric C-H stretching vibrations and C-C backbone vibrations would be expected to show strong signals in the Raman spectrum. youtube.comyoutube.com The N-H stretching vibration is typically weak in Raman. This complementarity makes using both techniques valuable for a full structural characterization.
High-Resolution NMR Spectroscopy for Solution-State Conformations and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and conformational dynamics of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, allowing for the assignment of protons and carbons within the macrocyclic ring and the methyl substituent.
In a hypothetical analysis, the ¹H NMR spectrum would be expected to show a complex series of multiplets for the methylene protons of the thirteen-membered ring due to extensive spin-spin coupling and potential diastereotopicity arising from the chiral center at the C2 position. The methyl protons at the C2 position would likely appear as a doublet, coupled to the adjacent methine proton. The proton attached to the nitrogen (N-H) would present a signal whose chemical shift and multiplicity could be influenced by solvent and temperature, reflecting its exchange rate and hydrogen bonding interactions.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the connectivity between adjacent protons in the ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.
Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide through-space correlations between protons. These are crucial for determining the preferred conformations of the macrocyclic ring in solution by identifying protons that are in close spatial proximity, even if they are not directly bonded. The dynamic nature of the ring, involving various conformational exchange processes, could be studied using variable temperature (VT) NMR experiments. Changes in the NMR spectra as a temperature function can provide thermodynamic and kinetic parameters for these conformational interconversions.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (at C2) | ~1.1 (d) | ~20 |
| H2 | ~2.8 (m) | ~55 |
| N-H | Variable | - |
| Ring CH₂ | 1.2 - 2.5 (m) | 25 - 45 |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups and conformational properties of this compound. researchgate.net These two methods are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman spectra. researchgate.net
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing in the region of 3300-3500 cm⁻¹. The position and shape of this band can indicate the extent of hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to C-H bending, C-C stretching, and C-N stretching vibrations, as well as skeletal vibrations of the macrocyclic ring. These complex patterns are highly sensitive to the molecule's specific conformation.
Conformational changes, for instance, induced by temperature or solvent, could be monitored by observing shifts in the positions and relative intensities of specific IR and Raman bands. ias.ac.in
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3300 - 3500 | IR |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C-H Bend | 1350 - 1470 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR, Raman |
| Ring Skeletal Vibrations | < 1200 | IR, Raman |
Mass Spectrometry Techniques for Structural Confirmation and Oligomeric States
Mass spectrometry (MS) is a powerful analytical technique for confirming the molecular weight and elemental composition of this compound. Using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak ([M+H]⁺) would be readily observed, confirming the molecular mass of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and ruling out other potential structures with the same nominal mass.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. The analysis of these fragments can help to confirm the connectivity of the atoms within the molecule, for example, by observing the loss of the methyl group or specific cleavages of the macrocyclic ring.
Furthermore, native mass spectrometry, a technique that preserves non-covalent interactions, could be employed to investigate the potential for this compound to form non-covalent dimers or higher-order oligomers in the gas phase. nih.gov The presence of ions with masses corresponding to multiples of the monomeric unit could indicate self-association, providing insights into its intermolecular interactions.
Table 3: Predicted Mass Spectrometry Data for this compound (C₁₃H₂₇N)
| Ion | Expected m/z | Technique | Information Provided |
| [M+H]⁺ | 200.2324 | HRMS (ESI) | Molecular Formula Confirmation |
| Fragment Ions | Variable | MS/MS (CID) | Structural Connectivity |
| [2M+H]⁺ | 399.4570 | Native MS (ESI) | Oligomeric State |
Circular Dichroism (CD) Spectroscopy for Chiral Systems
Given the presence of a chiral center at the C2 position, this compound is a chiral molecule and therefore can be studied using Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores in a molecule.
Although this compound lacks a strong chromophore in the visible region, electronic transitions associated with the nitrogen heteroatom and the hydrocarbon backbone occur in the far-UV region. The CD spectrum would show positive or negative Cotton effects corresponding to these transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center and the preferred conformations of the macrocyclic ring.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer and its various conformations. By comparing the experimentally measured CD spectrum with the calculated spectra, it is possible to assign the absolute configuration of a sample and gain further insight into its dominant solution-state conformations. nih.gov The sensitivity of CD spectroscopy to conformational changes also makes it a valuable tool for studying how factors like solvent, temperature, and pH can influence the chiral structure of this compound. np-mrd.org
Reactivity and Mechanistic Studies of 2 Methyl 1 Azacyclotridecane Transformations
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom is the primary center of basicity and nucleophilicity in the molecule, making it a key site for a variety of chemical transformations.
The secondary amine functionality of 2-Methyl-1-azacyclotridecane allows for straightforward N-alkylation and N-acylation reactions to furnish the corresponding tertiary amines and amides.
N-Alkylation: This transformation involves the formation of a new carbon-nitrogen bond. Given its secondary nature, the amine can be alkylated using various alkylating agents. A common and environmentally benign method involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), which can serve as both the reagent and solvent. nih.gov Such reactions are typically performed at elevated temperatures in the presence of a catalyst. Bimetallic nanoparticle catalysts, for instance, have shown high efficacy in the N-methylation of various amines. nih.gov The reaction with an alkyl halide, a traditional method, would proceed via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile. The choice of reaction conditions can be critical to avoid over-alkylation or quaternization, although for a secondary amine, mono-alkylation is generally achievable with controlled stoichiometry.
N-Acylation: The introduction of an acyl group to the nitrogen atom yields a stable amide. This reaction is typically achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. The nitrogen lone pair performs a nucleophilic attack on the carbonyl carbon of the acylating agent. More advanced methods for N-acylation that proceed under mild conditions have also been developed, sometimes utilizing coupling agents to activate the carboxylic acid directly. lookchem.com For instance, malonic acid can be used as a precursor in a process that generates a reactive ketene (B1206846) intermediate for acylation. lookchem.com
The general conditions for these transformations, based on studies of other cyclic and aliphatic amines, are summarized in the table below.
| Transformation | Reagent(s) | Catalyst/Conditions | Product Type |
| N-Alkylation | Dimethyl Carbonate (DMC) | Bimetallic Nanoparticles (e.g., Cu-Zr), ~180°C | Tertiary Amine |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | Tertiary Amine | |
| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N) | Amide |
| Acid Anhydride ((RCO)₂O) | Base or Catalytic Acid | Amide | |
| Carboxylic Acid + Coupling Agent | DCC, EDC, etc. | Amide |
The basicity of an amine is a fundamental property that dictates its behavior in acidic media and its utility as a catalyst or proton scavenger. The basicity is quantified by the pKₐ of its conjugate acid. For this compound, the nitrogen atom's lone pair is readily available for protonation. libretexts.org
The basicity of cyclic amines is influenced by several factors, including inductive effects and ring strain. echemi.com Alkyl groups are electron-donating and increase the electron density on the nitrogen, thereby increasing basicity. libretexts.org Ring strain, however, can have a more complex effect. In small, strained rings like azetidine (B1206935) (4-membered), the C-N-C bond angles are compressed. This leads to an increase in the s-character of the nitrogen's lone pair orbital. echemi.comstackexchange.com Since s-orbitals are held more closely to the nucleus, the lone pair is less available for bonding to a proton, resulting in lower basicity compared to less strained rings. echemi.comstackexchange.com
As the ring size increases from azetidine to piperidine (B6355638) (6-membered), the ring strain decreases, the nitrogen hybridization approaches an ideal sp³, and the basicity increases. stackexchange.com For a large, flexible ring like azacyclotridecane (B1265652), ring strain is negligible. Therefore, its basicity is expected to be primarily governed by the electronic effect of its substituents. The pKₐ of its conjugate acid would likely be in the range of typical acyclic secondary amines or large-ring cyclic amines, around 10-11. The presence of the 2-methyl group would slightly increase the basicity compared to the unsubstituted 1-azacyclotridecane due to its electron-donating inductive effect.
The table below compares the basicity of various cyclic amines, illustrating the effect of ring size.
| Cyclic Amine | Ring Size | pKₐ of Conjugate Acid | Key Basicity Factor(s) |
| Aziridine | 3 | ~8.0 | High Ring Strain |
| Azetidine | 4 | ~11.3 | Moderate Ring Strain |
| Pyrrolidine | 5 | ~11.3 | Low Ring Strain |
| Piperidine | 6 | ~11.1 | Minimal Ring Strain |
| This compound | 13 | ~10-11 (Estimated) | Minimal Ring Strain, Inductive Effect |
Reactions at the Methyl Substituent and Alkane Backbone
While the nitrogen atom is the most reactive site, the C-H bonds of the methyl group and the polymethylene chain can also undergo functionalization, typically requiring specific catalysts or reagents to achieve activation.
Direct C-H functionalization is a powerful strategy for modifying molecular scaffolds without pre-installed functional groups. yale.edu For this compound, potential sites for C-H functionalization include the methyl group (a primary C(sp³)-H bond) and the various methylene (B1212753) groups of the ring, including the C-H bond at the 2-position (a tertiary C(sp³)-H bond) and those α to the nitrogen (secondary C(sp³)-H bonds).
Protecting-group-free methods have been developed for the α-C–H bond functionalization of cyclic secondary amines. nih.gov These approaches often involve deprotonation of the amine N-H, followed by the addition of a hydride acceptor to form a transient imine intermediate. This imine can then be attacked by an organometallic nucleophile to achieve α-substitution. nih.gov Applying this to this compound could potentially lead to functionalization at the 2-position.
Functionalization of the methyl group, which is α to the nitrogen, is also a plausible transformation. This reactivity is common in 2-methyl azaarenes, though the saturated nature of the azacyclotridecane ring makes direct comparison difficult. However, strategies involving radical-based processes or transition-metal catalysis could potentially target these C-H bonds.
Oxidative transformations of this compound can occur at the nitrogen atom, the α-methyl group, or the C-H bonds of the alkane backbone. Oxidation of the secondary amine can lead to various products, including hydroxylamines or nitrones. uomustansiriyah.edu.iq More forceful oxidation can lead to cleavage of the ring or side chains.
Oxidation of the C-H bonds α to the nitrogen is a common pathway. For N-methyl groups on amines, oxidation can lead to N-formamides. researchgate.net For cyclic amines, oxidation of the α-methylene group can produce a lactam (an amide within the ring). Catalytic systems using gold or ruthenium have been shown to facilitate the Cα–H oxidation of cyclic secondary amines to the corresponding lactams. thieme-connect.com In the case of this compound, this would result in the formation of 2-Methyl-1-azacyclotridecan-13-one.
Oxo transfer reactions are a class of oxidative transformations where an oxygen atom is transferred from an oxidant (often a metal-oxo species) to a substrate. nih.gov While direct oxo-transfer to the C-H bonds of the alkane backbone is challenging, metal-oxo species are known to react with amines. nih.gov For instance, iron(IV)-oxo complexes can mediate oxygen atom transfer to various substrates. nih.govacs.org The interaction of this compound with such a system could lead to hydroxylation at various positions on the carbon skeleton, with selectivity often being a significant challenge. The presence of the nitrogen atom could direct the catalyst to nearby C-H bonds.
Theoretical and Computational Chemistry of 2 Methyl 1 Azacyclotridecane
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-1-azacyclotridecane, these calculations would elucidate its three-dimensional structure, electron distribution, and energetic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It would be the primary method for investigating this compound.
Geometry Optimization: DFT calculations would be employed to find the most stable three-dimensional arrangement of atoms in the molecule, known as the global minimum, as well as other low-energy conformers. This involves starting with an initial guess of the structure and iteratively adjusting atomic positions to minimize the total energy of the system. Functionals like B3LYP, often paired with a basis set such as 6-31G(d), are commonly used for such tasks. For enhanced accuracy, especially in capturing weak intramolecular interactions, dispersion-corrected functionals (e.g., B3LYP-D3) would be crucial. mdpi.com
Electronic Structure: Once the geometry is optimized, DFT would be used to calculate a variety of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are key to understanding the molecule's reactivity and potential interaction sites.
A hypothetical data table for the optimized geometry of the lowest energy conformer of this compound, as would be generated by a DFT calculation, is presented below.
| Parameter | Value |
| Total Energy (Hartree) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| Dipole Moment (Debye) | Value |
Note: The values in this table are placeholders, as specific computational data for this compound is not available.
Conformational Space Exploration of Azacyclotridecanes
Systematic and Stochastic Searches: The process would begin with a computational search to identify all possible low-energy conformers. This can be done using systematic rotation of single bonds or, more commonly for flexible molecules, through stochastic methods like molecular dynamics (MD) simulations or Monte Carlo searches.
Clustering and Re-optimization: The numerous conformers generated would then be clustered based on their structural similarity. Representative structures from each cluster would be subjected to higher-level DFT and ab initio calculations to determine their precise geometries and relative energies. This multi-step approach ensures a comprehensive yet computationally feasible exploration of the molecule's potential shapes.
Computational Studies of Intermolecular Interactions
Understanding how this compound interacts with other molecules is crucial for predicting its behavior in a condensed phase or a biological environment. Computational methods can dissect these interactions to reveal their nature and strength.
Energy Decomposition Analysis (EDA) of Binding Energies
Energy Decomposition Analysis (EDA) is a powerful tool for breaking down the total interaction energy between two or more molecules into physically meaningful components. If studying a dimer of this compound or its complex with another molecule, EDA would quantify:
Electrostatic Interaction: The classical Coulombic attraction or repulsion between the charge distributions of the interacting molecules.
Pauli Repulsion: The strong, short-range repulsion that arises from the quantum mechanical principle that two electrons of the same spin cannot occupy the same space.
Orbital Interaction (Covalent Contribution): The stabilizing effect of charge transfer and electron sharing between the molecules.
Dispersion Interaction: The ubiquitous attractive force arising from correlated fluctuations in the electron clouds of the interacting molecules.
A hypothetical EDA data table for a dimer of this compound is shown below.
| Energy Component | Value (kcal/mol) |
| Total Interaction Energy | Value |
| Electrostatic | Value |
| Pauli Repulsion | Value |
| Orbital Interaction | Value |
| Dispersion | Value |
Note: The values in this table are placeholders, as specific computational data for this compound is not available.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
These methods provide a visual and quantitative description of non-covalent interactions within and between molecules.
Non-Covalent Interaction (NCI) Analysis: NCI analysis generates 3D plots that visualize regions of non-covalent interactions. These regions are color-coded to distinguish between attractive van der Waals interactions, repulsive steric clashes, and strong attractive interactions like hydrogen bonds. For this compound, NCI plots would reveal intramolecular hydrogen bonds and steric strain that dictate its conformational preferences.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density. It can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (e.g., its magnitude and Laplacian) can be used to characterize the nature and strength of chemical bonds and non-covalent interactions.
Advanced Applications and Future Research Directions
Development of Novel Chemosensors and Probes Based on Azacyclotridecane (B1265652) Scaffolds
The development of molecules that can selectively detect and signal the presence of specific ions or molecules is a cornerstone of analytical and environmental chemistry. Azamacrocycles are excellent platforms for creating such chemosensors. mdpi.com The nitrogen atom within the 2-Methyl-1-azacyclotridecane ring can act as a binding site for protons or a coordination site for metal cations, while the hydrocarbon chain can form a cavity to encapsulate guest molecules.
Future research could focus on functionalizing the azacyclotridecane scaffold with fluorophores (light-emitting groups). nih.gov When an analyte (like a metal ion or an anion) binds to the macrocycle, it can cause a change in the fluorescence, such as an increase in intensity ("turn-on" sensor) or a decrease ("turn-off" sensor). nih.govresearchgate.net This optical response allows for sensitive detection at very low concentrations. nih.gov The methyl group on the ring could influence the shape of the binding pocket, potentially leading to sensors that are highly selective for one type of ion over another. For instance, by attaching different signaling units to the nitrogen atom, a range of sensors could be developed.
Table 1: Conceptual Design of Azacyclotridecane-Based Chemosensors
| Target Analyte | Proposed Functional Group on Scaffold | Sensing Principle |
|---|---|---|
| Heavy Metal Cations (e.g., Zn²⁺, Cd²⁺) | Quinoline or 8-Hydroxyquinoline | Photoinduced Electron Transfer (PET) Quenching or Enhancement. researchgate.netnih.gov |
| Anions (e.g., Phosphate, Chloride) | Dansyl or Anthracene | Fluorescence Quenching via Host-Guest Interaction. nih.gov |
Role in Energy-Related Chemical Processes (e.g., CO2 activation, catalysis)
The capture and conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical goal for sustainable chemistry. rsc.orgcardiff.ac.uk Nitrogen-containing compounds can play a key role in this process. The nitrogen atom in this compound is a Lewis base, meaning it has a pair of electrons it can donate. This allows it to interact with and activate the CO₂ molecule, which is a Lewis acid. scienceopen.com
While simple amines can activate CO₂, incorporating the nitrogen into a macrocyclic ring can enhance catalytic activity. Furthermore, metal complexes of azamacrocycles have shown significant promise as catalysts for the electrochemical reduction of CO₂. researchgate.net For example, nickel complexes of tetraaza macrocycles like cyclam are effective catalysts for converting CO₂ to carbon monoxide (CO), a key industrial feedstock. researchgate.net Future research could explore the synthesis of transition metal complexes with this compound. The size and flexibility of the 13-membered ring, along with the steric hindrance from the methyl group, could influence the stability and reactivity of the metal center, potentially leading to catalysts with novel selectivity for products like formic acid, methanol, or methane. mdpi.com
Bio-Inspired Chemical Systems and Artificial Enzymes
Enzymes are nature's catalysts, performing complex chemical reactions with remarkable efficiency and specificity. A major goal in chemistry is to create "artificial enzymes"—simpler, synthetic molecules that mimic the function of their biological counterparts. nih.gov Macrocycles are ideal scaffolds for this purpose because their ring-like structure can act as a binding pocket for a substrate, similar to the active site of an enzyme. researchgate.net
The azacyclotridecane framework could serve as the core of a synthetic enzyme. Catalytic groups—such as those that can act as acids, bases, or nucleophiles—could be attached to the macrocycle. The system would operate by first binding a target molecule within its cavity and then facilitating a specific chemical transformation using the appended functional groups. The inherent chirality of this compound is particularly intriguing, as it could be used to develop artificial enzymes that perform stereoselective reactions, producing one enantiomer (mirror-image form) of a product over the other. This is highly valuable in the pharmaceutical industry. By evolving these systems in the lab, it's possible to create highly active catalysts with mechanisms distinct from natural enzymes. nih.gov
Table 2: Potential Bio-Inspired Catalytic Applications
| Catalytic Function | Mimicked Enzyme Class | Required Functionalization on Scaffold |
|---|---|---|
| Ester Hydrolysis | Hydrolase | Imidazole and Carboxylate groups |
| Oxidation | Oxidase | Coordinated Metal Ion (e.g., Iron, Copper) |
Design of New Functional Materials with Azacyclotridecane Building Blocks
The development of advanced materials with tailored properties is a driving force in technology. Macrocycles are increasingly being used as molecular building blocks for constructing complex, functional materials. azom.com One prominent example is the creation of Metal-Organic Frameworks (MOFs), which are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. usf.edu
By adding carboxylic acid or other linker groups to the this compound structure, it could be used as a building block for novel MOFs. The size and shape of the macrocycle would define the pore dimensions of the resulting material, while the nitrogen atom could remain available for post-synthetic modification or to impart basic properties to the framework. usf.eduresearchgate.net Such materials could have applications in gas storage (e.g., hydrogen or methane), separation of chemical mixtures, or as heterogeneous catalysts where the active sites are part of the solid framework.
Integration with Nanoscience and Advanced Catalytic Systems
The convergence of macrocyclic chemistry with nanoscience opens up new frontiers in catalysis and sensing. Azamacrocycles can be integrated into more complex catalytic systems, for example, by creating ligands that contain multiple coordination sites. nih.gov
One area of intense research is the use of N-heterocyclic carbenes (NHCs) as ligands for transition metal catalysts. nih.gov It is conceivable that a derivative of this compound could be designed to include an imidazolium (B1220033) salt, which is a precursor to an NHC. A macrocyclic bis-NHC ligand could then be synthesized to create highly stable and reactive metal complexes for use in C-C bond-forming reactions, which are fundamental in organic synthesis. nih.gov Furthermore, attaching azacyclotridecane derivatives to the surface of nanoparticles (e.g., gold or silica) could create hybrid materials that combine the recognition properties of the macrocycle with the unique physical or optical properties of the nanoparticle, leading to advanced sensors or targeted drug delivery systems. researchgate.net
Q & A
Q. What collaborative frameworks enhance interdisciplinary research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
